5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1312210-99-3
VCID: VC4604987
InChI: InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11)
SMILES: CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl
Molecular Formula: C8H7ClN2O3S
Molecular Weight: 246.67

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

CAS No.: 1312210-99-3

Cat. No.: VC4604987

Molecular Formula: C8H7ClN2O3S

Molecular Weight: 246.67

* For research use only. Not for human or veterinary use.

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride - 1312210-99-3

Specification

CAS No. 1312210-99-3
Molecular Formula C8H7ClN2O3S
Molecular Weight 246.67
IUPAC Name 5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride
Standard InChI InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11)
Standard InChI Key IVLAILPPMCZODK-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a furan ring substituted at the 2-position with a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) and at the 5-position with a 3-methyl-1H-pyrazole moiety. This hybrid structure combines the electron-withdrawing sulfonyl group with the aromatic and hydrogen-bonding capabilities of the pyrazole ring, enabling diverse reactivity . The InChIKey IVLAILPPMCZODK-UHFFFAOYSA-N and SMILES CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl provide unambiguous identifiers for its stereochemistry and connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H7ClN2O3S\text{C}_8\text{H}_7\text{ClN}_2\text{O}_3\text{S}
Molecular Weight246.67 g/mol
logP1.91
Topological Polar Surface Area75.96 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence starting from furan-2-sulfonyl chloride and 3-methyl-1H-pyrazole. One approach couples pre-formed pyrazole derivatives with sulfonyl chloride groups under basic conditions, often using K2CO3\text{K}_2\text{CO}_3 or KOH\text{KOH} as catalysts . For example, the reaction of 5-aminotriazole with chalcones in the presence of K2CO3\text{K}_2\text{CO}_3 yields pyrazole intermediates, which are subsequently sulfonated .

Green Chemistry Innovations

Recent advancements emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. A 2024 study demonstrated a tandem reaction between aryl sulfonyl chlorides and pyrazole derivatives using catalytic K2CO3\text{K}_2\text{CO}_3, achieving yields exceeding 85% while reducing waste . This method avoids toxic solvents like dimethylformamide, aligning with green chemistry principles .

Table 2: Comparison of Synthetic Methods

MethodCatalystsYield (%)Environmental ImpactSource
Traditional couplingKOH\text{KOH}70–75High
Tandem green synthesisK2CO3\text{K}_2\text{CO}_385–90Low

Reactivity and Applications

Sulfonamide Formation

The sulfonyl chloride group undergoes nucleophilic substitution with amines to generate sulfonamides, a class of compounds with broad antimicrobial and anticancer activities . For instance, reaction with aniline derivatives produces NN-aryl sulfonamides, which are pivotal in drug discovery.

Pharmaceutical Intermediates

This compound serves as a precursor to kinase inhibitors and protease modulators. Its pyrazole moiety enhances binding to enzymatic active sites, while the sulfonyl group improves solubility and pharmacokinetics. Recent studies highlight its role in synthesizing analogs of Celecoxib, a COX-2 inhibitor.

Material Science Applications

In polymer chemistry, it acts as a cross-linking agent for functionalized resins, enhancing thermal stability and mechanical strength. Sulfonated polymers derived from this compound exhibit proton conductivity, making them candidates for fuel cell membranes.

Research Findings and Future Directions

Drug Delivery Systems

Nanoparticle formulations incorporating sulfonyl chloride derivatives show promise for targeted cancer therapy. Functionalizing liposomes with this compound may improve tumor-specific drug release.

Sustainable Scale-Up

Efforts to optimize catalytic systems and solvent recycling could further reduce the environmental footprint of large-scale production .

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